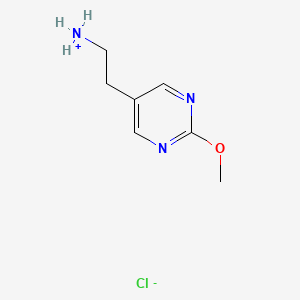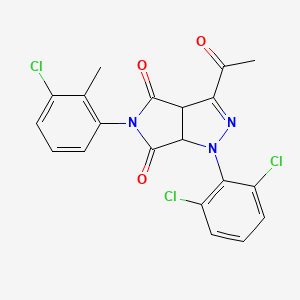
C20H14Cl3N3O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that features multiple functional groups, including chlorinated aromatic rings and ester linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester involves several steps, typically starting with the preparation of the core pyridazine structure. The process includes:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The ester linkage is formed by reacting the chlorinated pyridazine with the appropriate phenol derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: can be compared with other similar compounds such as:
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Chlorinated Aromatics: Molecules with chlorinated aromatic rings but different functional groups.
Ester Derivatives: Compounds with ester linkages but different aromatic or heterocyclic cores.
The uniqueness of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C20H14Cl3N3O3 |
|---|---|
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
3-acetyl-5-(3-chloro-2-methylphenyl)-1-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C20H14Cl3N3O3/c1-9-11(21)5-4-8-14(9)25-19(28)15-16(10(2)27)24-26(18(15)20(25)29)17-12(22)6-3-7-13(17)23/h3-8,15,18H,1-2H3 |
Clé InChI |
SUIUJKYJRQBLAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
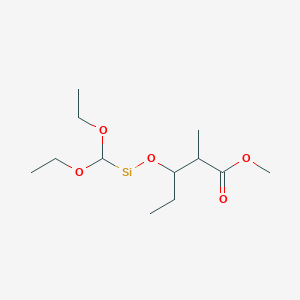
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
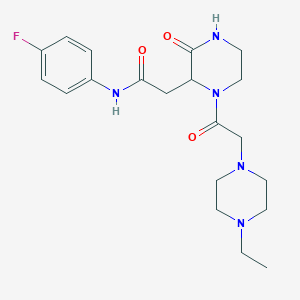

![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)

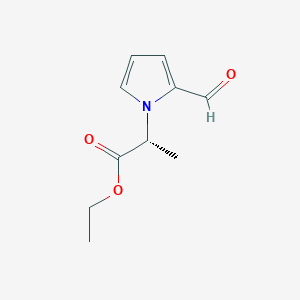
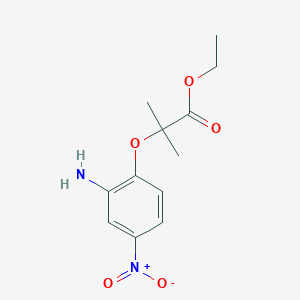
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)
